molecular formula C19H27N3O5 B5087458 3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

Cat. No.: B5087458
M. Wt: 377.4 g/mol
InChI Key: OMDGIRHGFFHBMU-UHFFFAOYSA-N
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Description

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and an ethoxypropyl chain

Preparation Methods

The synthesis of 3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the ethoxypropyl chain: The final step involves the reaction of the intermediate with 3-ethoxypropylamine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various complex molecules, enabling the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or apoptotic pathways, resulting in changes in cell proliferation, survival, or apoptosis.

Comparison with Similar Compounds

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide can be compared with similar compounds such as:

    3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(2-ethoxyethyl)propanamide: This compound has a similar structure but with a different alkyl chain, which may result in different biological activities and properties.

    3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-methoxypropyl)propanamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-4-26-11-5-10-20-17(23)8-9-18-21-22-19(27-18)13-14-12-15(24-2)6-7-16(14)25-3/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDGIRHGFFHBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCC1=NN=C(O1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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